![molecular formula C7H12N4O2 B3039507 5,6-diamino-1-isopropylpyrimidine-2,4(1H,3H)-dione CAS No. 113885-21-5](/img/structure/B3039507.png)
5,6-diamino-1-isopropylpyrimidine-2,4(1H,3H)-dione
Overview
Description
5,6-diamino-1-isopropylpyrimidine-2,4(1H,3H)-dione, also known as AICAR, is a nucleoside analogue that has been studied for its potential use in treating various diseases. AICAR is a synthetic compound that has been shown to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism.
Scientific Research Applications
Synthesis and Chemical Transformations
5,6-diamino-1-isopropylpyrimidine-2,4(1H,3H)-dione and its derivatives are extensively used in chemical synthesis. These compounds are key intermediates in the synthesis of various fused pyrimidine derivatives, such as pyrimido[4,5-b]azepine derivatives, through intramolecular ene reactions and other chemical transformations. Such derivatives have significant importance in medicinal chemistry and materials science (Inazumi, Harada, Mizukoshi, Kuroki, Kakehi, & Noguchi, 1994).
Antitumor Activity
Some derivatives of 5,6-diamino-1-isopropylpyrimidine-2,4(1H,3H)-dione have been investigated for their potential antitumor activities. For instance, 6,7-bisaryl-1-(β-D-ribofuranosyl)pteridine-2,4(1H,3H)-dione derivatives, synthesized using a compound related to 5,6-diamino-1-isopropylpyrimidine-2,4(1H,3H)-dione, showed promising antitumor activities against certain cancer cell lines in vitro (Kandahary, Hossion, Ashida, & Nagamatsu, 2010).
Molecular and Structural Analysis
The molecular and structural properties of compounds like 5,6-diamino-1-isopropylpyrimidine-2,4(1H,3H)-dione have been a subject of study. Researchers have conducted vibrational spectral analysis and molecular dynamics studies on similar compounds to understand their reactivity, molecular conformations, and potential as precursors for bioactive agents (Al-Omary, Mary, Beegum, Panicker, Al-Shehri, El-Emam, Armaković, Armaković, & Alsenoy, 2017).
Novel Compounds and Derivatives Synthesis
Researchers have explored the synthesis of novel compounds starting from derivatives of 5,6-diamino-1-isopropylpyrimidine-2,4(1H,3H)-dione. These studies have led to the creation of various new chemical structures, expanding the potential applications in pharmaceuticals and material sciences (Ashraf, Khalid, Tahir, Yaqub, Naseer, Kamal, Saifullah, Braga, Shafiq, & Rauf, 2019).
Exploration of Halogen Bond-Based Synthon Motifs
Studies have been conducted to explore the hydrogen-bond-based synthon motifs in cocrystals containing derivatives of 5,6-diamino-1-isopropylpyrimidine-2,4(1H,3H)-dione. These studies are crucial in understanding the molecular interactions and stability of crystal structures, which is essential in drug design and material science applications (Gerhardt & Egert, 2015).
properties
IUPAC Name |
5,6-diamino-1-propan-2-ylpyrimidine-2,4-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O2/c1-3(2)11-5(9)4(8)6(12)10-7(11)13/h3H,8-9H2,1-2H3,(H,10,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XALGUGKCEXELMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=C(C(=O)NC1=O)N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-diamino-1-isopropylpyrimidine-2,4(1H,3H)-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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